4-bromo-2-{[4-(morpholin-4-yl)piperidin-1-yl]methyl}phenol
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Overview
Description
4-bromo-2-{[4-(morpholin-4-yl)piperidin-1-yl]methyl}phenol is a complex organic compound characterized by the presence of a bromine atom, a morpholine ring, and a piperidine ring attached to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{[4-(morpholin-4-yl)piperidin-1-yl]methyl}phenol typically involves multiple steps, starting with the bromination of phenol to introduce the bromine atom. This is followed by the formation of the piperidine and morpholine rings, which are then attached to the phenol group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as methanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive intermediates and hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-{[4-(morpholin-4-yl)piperidin-1-yl]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the bromine atom can result in various substituted phenols.
Scientific Research Applications
4-bromo-2-{[4-(morpholin-4-yl)piperidin-1-yl]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-{[4-(morpholin-4-yl)piperidin-1-yl]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylphenol: Similar structure but with a methyl group instead of the morpholine and piperidine rings.
2-Amino-4-bromophenol: Contains an amino group instead of the morpholine and piperidine rings.
Uniqueness
4-bromo-2-{[4-(morpholin-4-yl)piperidin-1-yl]methyl}phenol is unique due to the presence of both morpholine and piperidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H23BrN2O2 |
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Molecular Weight |
355.27 g/mol |
IUPAC Name |
4-bromo-2-[(4-morpholin-4-ylpiperidin-1-yl)methyl]phenol |
InChI |
InChI=1S/C16H23BrN2O2/c17-14-1-2-16(20)13(11-14)12-18-5-3-15(4-6-18)19-7-9-21-10-8-19/h1-2,11,15,20H,3-10,12H2 |
InChI Key |
YXAKQORSLVNWPA-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCOCC2)CC3=C(C=CC(=C3)Br)O |
Canonical SMILES |
C1CN(CCC1N2CCOCC2)CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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